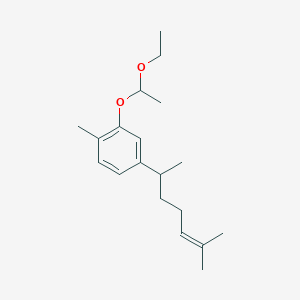![molecular formula C12H15NO3 B14306656 Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate CAS No. 112178-20-8](/img/structure/B14306656.png)
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is an ester compound characterized by the presence of a carbonyl group (C=O) bonded to a methoxy group (CH₃O) and an amino group (NH₂) attached to a phenylethyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate can be synthesized through the esterification of 3-oxo-3-[(2-phenylethyl)amino]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to maintain product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: Reduction with lithium aluminum hydride (LiAlH₄) can convert the ester to the corresponding alcohol.
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3-oxo-3-[(2-phenylethyl)amino]propanoic acid and methanol.
Reduction: 3-hydroxy-3-[(2-phenylethyl)amino]propanol.
Nucleophilic Substitution: Various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenylethyl group can enhance the compound’s binding affinity to certain targets, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the amino and phenylethyl groups.
Ethyl acetate: Another ester with a similar structure but with an ethyl group instead of a phenylethyl group.
Methyl butyrate: An ester with a similar carbonyl and methoxy group but with a different alkyl chain.
Uniqueness
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112178-20-8 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
methyl 3-oxo-3-(2-phenylethylamino)propanoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-11(14)13-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Clave InChI |
CPMTURQTHZIIHX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
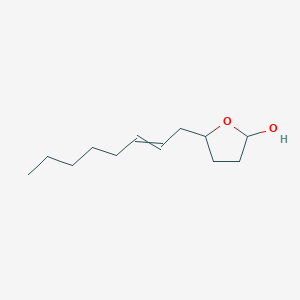
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
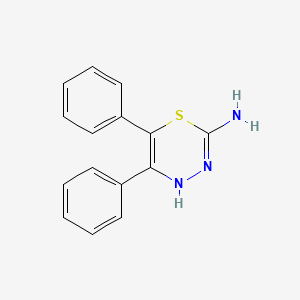
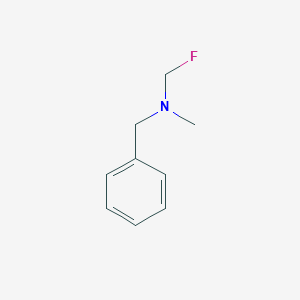
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
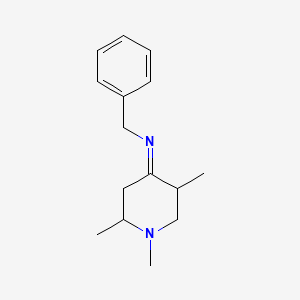

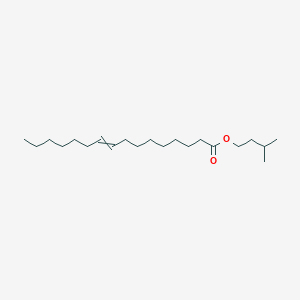
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
